Regioisomeric Differentiation: 2-(4-Chlorophenyl) vs. 2-(4-Fluorophenyl) Pyrazolo[1,5-a]pyrazine Cores
The compound 2-(4-chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1111262-34-0) differs from its closest regioisomer, 4-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (CAS 1111319-82-4), by the position of the chlorophenyl and fluorophenyl substituents on the pyrazolo[1,5-a]pyrazine core. In 1111262-34-0, the chlorophenyl group is directly attached to the pyrazolo‑2‑position, whereas in 1111319-82-4, the chlorophenyl group resides on the piperazine ring and the fluorophenyl group occupies the pyrazolo‑2‑position . This positional isomerism results in distinct chemical connectivity and is expected to yield divergent kinase interaction profiles based on patent SAR disclosures [1].
| Evidence Dimension | Substitution pattern on pyrazolo[1,5-a]pyrazine core |
|---|---|
| Target Compound Data | 2-(4-chlorophenyl) group at pyrazolo‑2‑position; 4-(4-fluorophenyl)piperazin-1-yl at pyrazolo‑4‑position |
| Comparator Or Baseline | CAS 1111319-82-4: 2-(4-fluorophenyl) group at pyrazolo‑2‑position; 4-(4-chlorophenyl)piperazin-1-yl at pyrazolo‑4‑position |
| Quantified Difference | Complete regiochemical swap of 4-chlorophenyl and 4-fluorophenyl groups between core and piperazine |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature derived from commercial compound registrations |
Why This Matters
Purchasing the incorrect regioisomer will introduce a different chemical entity, invalidating any CK1δ/ε‑targeted experimental design based on the US 9,273,058 patent claims.
- [1] US Patent 9,273,058 B2. Substituted pyrazolo-piperazines as casein kinase 1 δ/ε inhibitors. Bristol-Myers Squibb Company. Available at: https://www.freepatentsonline.com/y2015/0133428.html. View Source
